molecular formula C17H13ClN2O2 B5147181 2-chloro-N-(8-methoxy-5-quinolinyl)benzamide

2-chloro-N-(8-methoxy-5-quinolinyl)benzamide

Cat. No. B5147181
M. Wt: 312.7 g/mol
InChI Key: LQXODYRLHMSKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(8-methoxy-5-quinolinyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of quinoline derivatives and has shown promising results in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 2-chloro-N-(8-methoxy-5-quinolinyl)benzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and HDAC6. It also induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. Additionally, it inhibits the production of pro-inflammatory cytokines and chemokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects:
2-chloro-N-(8-methoxy-5-quinolinyl)benzamide has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-inflammatory and anti-microbial activity. In addition, it has been reported to inhibit the proliferation of smooth muscle cells, which may have implications for the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-(8-methoxy-5-quinolinyl)benzamide in lab experiments is its well-established synthesis method. It has also been extensively studied for its potential applications in scientific research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-chloro-N-(8-methoxy-5-quinolinyl)benzamide. Some of the key areas of research include:
1. Development of novel anti-cancer agents: Further studies are needed to explore the potential of this compound and its derivatives as anti-cancer agents.
2. Exploration of its anti-inflammatory and anti-microbial activity: The anti-inflammatory and anti-microbial activity of this compound needs to be further explored to identify potential therapeutic applications.
3. Investigation of its mechanism of action: The mechanism of action of 2-chloro-N-(8-methoxy-5-quinolinyl)benzamide is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
4. Evaluation of its toxicity and safety: Further studies are needed to evaluate the toxicity and safety of this compound, especially in vivo, to determine its potential as a therapeutic agent.
In conclusion, 2-chloro-N-(8-methoxy-5-quinolinyl)benzamide is a promising compound that has shown potential in various fields of scientific research. Its well-established synthesis method, anti-cancer, anti-inflammatory, and anti-microbial activity, and potential for further exploration make it an attractive candidate for future research. However, its toxicity and safety need to be further evaluated to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-chloro-N-(8-methoxy-5-quinolinyl)benzamide involves the reaction of 8-methoxyquinoline-5-carboxylic acid with thionyl chloride to form 8-methoxyquinoline-5-carbonyl chloride. This intermediate is then reacted with 2-chlorobenzamide in the presence of a base to yield the final product. The synthesis of this compound is well-established and has been reported in several research articles.

Scientific Research Applications

2-chloro-N-(8-methoxy-5-quinolinyl)benzamide has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including medicinal chemistry, pharmacology, and biochemistry. Some of the key scientific research applications of this compound are as follows:
1. Anti-cancer activity: 2-chloro-N-(8-methoxy-5-quinolinyl)benzamide has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Anti-inflammatory activity: This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
3. Anti-microbial activity: 2-chloro-N-(8-methoxy-5-quinolinyl)benzamide has been reported to exhibit anti-microbial activity against various bacterial and fungal strains.

properties

IUPAC Name

2-chloro-N-(8-methoxyquinolin-5-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-22-15-9-8-14(12-6-4-10-19-16(12)15)20-17(21)11-5-2-3-7-13(11)18/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXODYRLHMSKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3Cl)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(8-methoxyquinolin-5-yl)benzamide

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